![molecular formula C7H7NO3 B074752 6-(Hydroxymethyl)picolinic acid CAS No. 1197-10-0](/img/structure/B74752.png)
6-(Hydroxymethyl)picolinic acid
Overview
Description
6-(Hydroxymethyl)picolinic acid, also known as 6-Hydroxymethyl-pyridine-2-carboxylic acid, is a derivative of picolinic acid . It exhibits enol-keto tautomerism and has potential complexing ability via N,O-chelation or N,O,O-chelation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Hydroxymethyl)picolinic acid include a molecular weight of 153.14 . It is a solid at room temperature .Scientific Research Applications
Chemical Research
“6-(Hydroxymethyl)picolinic acid” is a chemical compound with the formula C7H7NO3 . It is used in chemical research, particularly in the synthesis of other complex compounds .
Herbicidal Activity
There is evidence that picolinic acid derivatives, such as “6-(Hydroxymethyl)picolinic acid”, may have potential applications in the field of herbicides . The exact mechanisms and effectiveness of these compounds in this context are still under investigation.
Sensor Development
Picolinic acid, a related compound, has been used in the development of molecularly imprinted polymer-based electrochemical sensors . It’s possible that “6-(Hydroxymethyl)picolinic acid” could have similar applications in sensor technology.
Medical Research
Picolinic acid, a metabolite of tryptophan, has been implicated in various mental health conditions . As a derivative of picolinic acid, “6-(Hydroxymethyl)picolinic acid” may also be relevant in medical research, particularly in the study of neurological and psychological disorders .
Mechanism of Action
Target of Action
The primary target of 6-(Hydroxymethyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(Hydroxymethyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound affects the biochemical pathways involving ZFPs. By inhibiting the function of ZFPs, it disrupts the processes they are involved in, such as viral replication and packaging, and normal cell homeostatic functions .
Result of Action
The result of the action of 6-(Hydroxymethyl)picolinic acid is the inhibition of the function of ZFPs . This leads to the disruption of the processes that ZFPs are involved in, such as viral replication and packaging, and normal cell homeostatic functions .
Safety and Hazards
properties
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQMSUWYOLDNBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472746 | |
Record name | 6-(Hydroxymethyl)picolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)picolinic acid | |
CAS RN |
1197-10-0 | |
Record name | 6-(Hydroxymethyl)picolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Hydroxymethyl)picolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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